1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-ol is a versatile small molecule scaffold used primarily in research and development. It is characterized by its molecular formula C₇H₇BrFNO and a molecular weight of 220.04 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluoropyridine.
Reaction Conditions: The compound is subjected to a series of reactions, including halogenation and hydroxylation, under controlled conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions are common, where the bromine or fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines and alcohol derivatives.
Scientific Research Applications
1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
1-(2-Bromo-5-fluoropyridin-3-yl)ethan-1-ol can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C7H7BrFNO |
---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
1-(2-bromo-5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3 |
InChI Key |
DHWNJBVCHGANSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.